(5E)-3-benzyl-5-[(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5E)-3-benzyl-5-[(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a benzyl group, and a brominated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-benzyl-5-[(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps. One common method starts with the preparation of the thiazolidinone core, followed by the introduction of the benzyl and brominated phenyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-benzyl-5-[(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could introduce new functional groups like alkyl or aryl groups.
Scientific Research Applications
(5E)-3-benzyl-5-[(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It may serve as a lead compound for developing new pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5E)-3-benzyl-5-[(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (5E)-3-benzyl-5-[(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one include other thiazolidinone derivatives with different substituents on the benzyl and phenyl groups. Examples include:
- (5E)-3-benzyl-5-[(5-chloro-3-ethoxy-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- (5E)-3-benzyl-5-[(5-methyl-3-ethoxy-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom, for example, can significantly influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C19H16BrNO3S2 |
---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
(5E)-3-benzyl-5-[(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H16BrNO3S2/c1-2-24-15-10-14(20)8-13(17(15)22)9-16-18(23)21(19(25)26-16)11-12-6-4-3-5-7-12/h3-10,22H,2,11H2,1H3/b16-9+ |
InChI Key |
YIHAPZGYQLPKJP-CXUHLZMHSA-N |
Isomeric SMILES |
CCOC1=CC(=CC(=C1O)/C=C/2\C(=O)N(C(=S)S2)CC3=CC=CC=C3)Br |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3)Br |
Origin of Product |
United States |
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